molecular formula C17H23N3 B12589504 3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole CAS No. 648898-01-5

3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole

Cat. No.: B12589504
CAS No.: 648898-01-5
M. Wt: 269.4 g/mol
InChI Key: PIDIZERBKPADEY-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced forms of the compound with hydrogenated functional groups.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound with a simpler structure.

    1-Methyl-1H-indazole: A methylated derivative with different biological activities.

    4-Methyl-1H-indazole: Another methylated derivative with unique properties.

Uniqueness

3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.

Properties

CAS No.

648898-01-5

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-1-(2-methylprop-2-enyl)indazole

InChI

InChI=1S/C17H23N3/c1-13(2)12-20-16-7-5-4-6-15(16)17(18-20)14-8-10-19(3)11-9-14/h4-7,14H,1,8-12H2,2-3H3

InChI Key

PIDIZERBKPADEY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2C(=N1)C3CCN(CC3)C

Origin of Product

United States

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